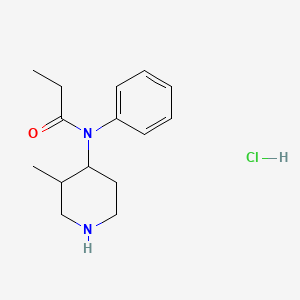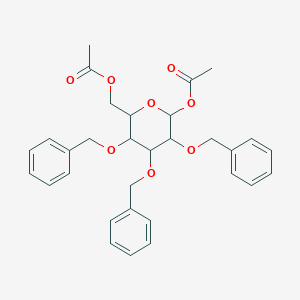
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters It is derived from eicosatrienoic acid, a polyunsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester typically involves the epoxidation of eicosatrienoic acid followed by esterification. The epoxidation can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would include the epoxidation of eicosatrienoic acid followed by purification and esterification steps. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophiles can attack the epoxide ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular and metabolic disorders.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. This compound may exert its effects by inhibiting enzymes, modulating receptor activity, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: Another fatty acid methyl ester with similar chemical properties.
Methyl oleate: A monounsaturated fatty acid methyl ester.
Methyl stearate: A saturated fatty acid methyl ester.
Uniqueness
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester is unique due to its epoxide ring and polyunsaturated structure, which confer distinct chemical reactivity and biological activity compared to other fatty acid methyl esters. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl 4-[3-[(2E,5E,8E)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI Key |
XGESKIWNDBIILZ-SPOHZTNBSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CC1C(O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


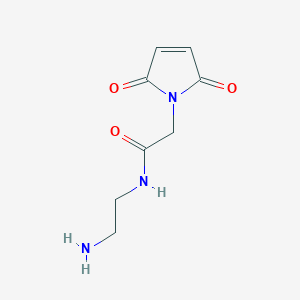
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)
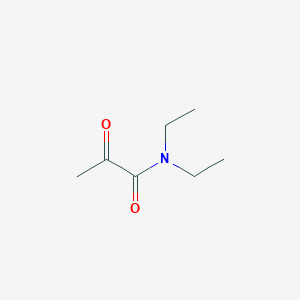
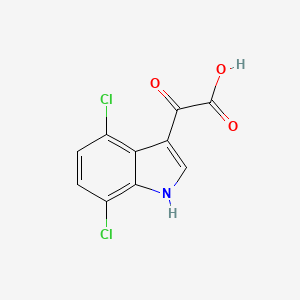
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)
![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)
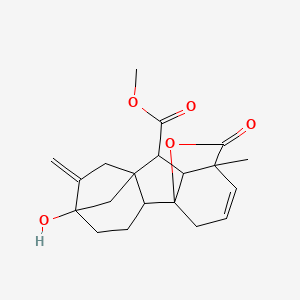

![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
